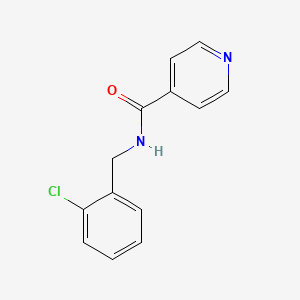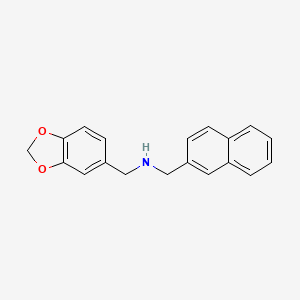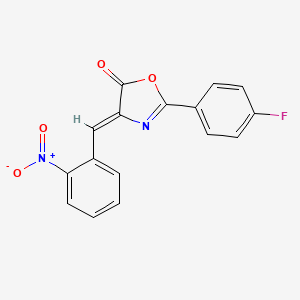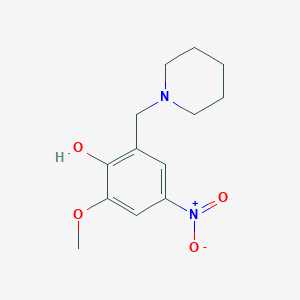![molecular formula C16H16N2O3 B5801063 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione, also known as PP2, is a small molecule inhibitor of Src-family kinases. Src-family kinases are a group of non-receptor tyrosine kinases that play a crucial role in the regulation of cell growth, differentiation, and survival. PP2 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Mecanismo De Acción
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione acts as a competitive inhibitor of ATP binding to Src-family kinases. It binds to the ATP-binding site of the kinase domain and prevents the transfer of phosphate groups to downstream substrates. This leads to the inhibition of downstream signaling pathways and ultimately the suppression of cell growth and survival.
Biochemical and Physiological Effects:
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and asthma. 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione in lab experiments include its high specificity for Src-family kinases, its ability to inhibit kinase activity in a reversible manner, and its relatively low toxicity. However, 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has some limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione. One area of interest is the development of more potent and selective inhibitors of Src-family kinases. Another area of interest is the investigation of the role of Src-family kinases in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione as a therapeutic agent in clinical trials for cancer and inflammatory diseases is an area of active research.
Métodos De Síntesis
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with piperidine-1-carboxamidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione.
Aplicaciones Científicas De Investigación
1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been widely used as a research tool to investigate the role of Src-family kinases in various biological processes. It has been shown to inhibit the activity of Src, Fyn, Yes, Lyn, and Lck kinases with high specificity. 1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been used to study the signaling pathways involved in cell migration, proliferation, and survival. It has also been used to investigate the role of Src-family kinases in cancer, inflammation, and neuronal function.
Propiedades
IUPAC Name |
1-[2-(piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-14-8-9-15(20)18(14)13-7-3-2-6-12(13)16(21)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWCLYVPEJJFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

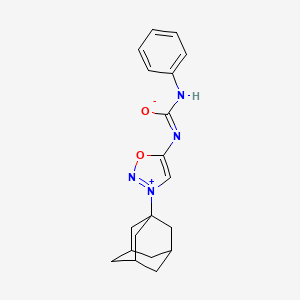

![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)



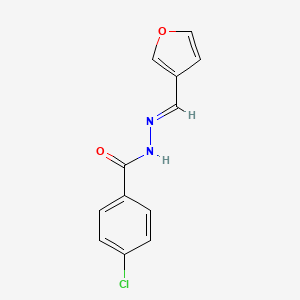
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
